molecular formula C7H9BrN2O B1396670 (4-Bromo-3-methoxyphenyl)hydrazine CAS No. 742047-08-1

(4-Bromo-3-methoxyphenyl)hydrazine

Cat. No. B1396670
CAS RN: 742047-08-1
M. Wt: 217.06 g/mol
InChI Key: UUNGMMOKFCBYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Bromo-3-methoxyphenyl)hydrazine” is a chemical compound that has gained increasing attention from the scientific community due to its various applications in research and industry. It has a molecular formula of C7H9BrN2O and a molecular weight of 217.06 g/mol .


Synthesis Analysis

The synthesis of “(4-Bromo-3-methoxyphenyl)hydrazine” involves the reaction of p-anisidine with water and conc. HCl, followed by the addition of a solution of sodium nitrite in water . This process is part of a larger class of reactions involving propargylic alcohols, which are important in the construction of functionalized carbo- or heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of “(4-Bromo-3-methoxyphenyl)hydrazine” is complex and involves several key components. The compound contains a bromo group (Br), a methoxy group (OCH3), and a hydrazine group (N2H4), all attached to a phenyl ring .


Chemical Reactions Analysis

“(4-Bromo-3-methoxyphenyl)hydrazine” can undergo various chemical reactions. For instance, it can react with a carbonyl to form a hydrazone, a process similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .


Physical And Chemical Properties Analysis

“(4-Bromo-3-methoxyphenyl)hydrazine” has several physical and chemical properties. It has a molecular formula of C7H9BrN2O and a molecular weight of 217.06 g/mol . More detailed information about its melting point, boiling point, density, and other physical properties can be found on various chemical databases .

Mechanism of Action

The mechanism of action of “(4-Bromo-3-methoxyphenyl)hydrazine” involves the formation of a hydrazone through the reaction with a carbonyl. This process is similar to the formation of an imine. The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Safety and Hazards

“(4-Bromo-3-methoxyphenyl)hydrazine” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

“(4-Bromo-3-methoxyphenyl)hydrazine” has potential for future research and applications. For instance, it can be used in the synthesis of 4-bromo quinolines, which are difficult to access but can be constructed directly from easily prepared ortho-propynol phenyl azides . These 4-bromo quinolines can further undergo coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity .

properties

IUPAC Name

(4-bromo-3-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNGMMOKFCBYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-methoxyphenyl)hydrazine

Synthesis routes and methods

Procedure details

4-Bromo-3-methoxyaniline (3.0 g, 14.85 mmol) was suspended in concentrated HCl (50 mL) and the mixture was cooled to 0° C. in the ice-water bath. A solution of sodium nitrite (1.23 g, 17.82 mmol) in 10 mL water was added very slowly to the reaction mixture. The mixture turned yellow, then brown with a yellow haze indicating diazotization. The diazonium salt was held at 0° C. for an hour and then a solution of tin(II) chloride dihydrate (10.05 g, 44.5 mmol) in concentrated HCl (20 mL) was added very slowly (caution, extremely exothermic). The reaction was stirred for 2 h at 0° C. then at RT overnight. The reaction was filtered and the filter cake was washed with cold H2O to afford (4-bromo-3-methoxyphenyl)hydrazine as a tan solid (3.1 g, MS: 218 [M+H+]).
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.23 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10.05 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-3-methoxyphenyl)hydrazine
Reactant of Route 2
Reactant of Route 2
(4-Bromo-3-methoxyphenyl)hydrazine
Reactant of Route 3
Reactant of Route 3
(4-Bromo-3-methoxyphenyl)hydrazine
Reactant of Route 4
Reactant of Route 4
(4-Bromo-3-methoxyphenyl)hydrazine
Reactant of Route 5
Reactant of Route 5
(4-Bromo-3-methoxyphenyl)hydrazine
Reactant of Route 6
(4-Bromo-3-methoxyphenyl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.